Cas no 55289-06-0 (3-Methoxy-2-methylbenzoic acid)

3-Methoxy-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-2-methylbenzoic acid
- 2-Methyl-3-methoxybenzoic acid
- 3-METHOXY-O-TOLUIC ACID
- 3-Methoxy-o-toluic acid~2-Methyl-m-anisic acid
- 2-Methyl-m-anisicacid
- 2-Amino-4-methoxy-6-methylpyrimidine
- 2-methyl-3-methoxy-benzoic acid
- 3-Methoxy-2-methyl-benzoesaeure
- m-Anisicacid, 2-methyl- (6CI,7CI)
- Benzoicacid, 3-methoxy-2-methyl-
- 2-Methyl-m-anisic Acid
- EN300-299886
- M2217
- J-512749
- CS-W002884
- MFCD02094039
- FT-0615969
- Benzoic acid, 3-methoxy-2-methyl-
- AM84144
- SY020989
- 3-methoxy-2-methyl-benzoic Acid
- A1-00444
- 3-Methoxy-2-methyl benzoic acid
- 3-methoxy-2-methylbenzoic acid, AldrichCPR
- BCP19993
- 3-Methoxy-2-methylbenzoicacid
- MF-0044
- SCHEMBL311839
- JPCISVSOTKMFPG-UHFFFAOYSA-N
- A8005
- 2-methyl-3-methoxyl-benzoic acid
- 55289-06-0
- SB11451
- AC-3996
- DTXSID00427374
- AKOS005259940
- DB-031126
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- MDL: MFCD02094039
- インチ: 1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
- InChIKey: JPCISVSOTKMFPG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=C1OC)C(=O)O
- BRN: 510395
計算された属性
- せいみつぶんしりょう: 166.062994g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 166.062994g/mol
- 単一同位体質量: 166.062994g/mol
- 水素結合トポロジー分子極性表面積: 46.5Ų
- 重原子数: 12
- 複雑さ: 167
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.1680
- ゆうかいてん: 147.0 to 151.0 deg-C
- ふってん: 297℃ at 760 mmHg
- フラッシュポイント: 119.9 ºC
- すいようせい: Soluble in methanol. Insoluble in water.
- PSA: 46.53000
- LogP: 1.70180
3-Methoxy-2-methylbenzoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
3-Methoxy-2-methylbenzoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Methoxy-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299886-10.0g |
3-methoxy-2-methylbenzoic acid |
55289-06-0 | 95% | 10.0g |
$32.0 | 2023-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC148-5g |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 98% | 5g |
¥32.0 | 2022-06-10 | |
Alichem | A010004267-500mg |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 97% | 500mg |
$798.70 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013052-25g |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 97% | 25g |
¥54 | 2024-05-22 | |
eNovation Chemicals LLC | D523211-5g |
3-Methoxy-2-Methylbenzoic acid |
55289-06-0 | 97% | 5g |
$100 | 2024-05-24 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0686669351-5g |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 99%(HPLC) | 5g |
¥ 61.2 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC148-100g |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 98% | 100g |
¥261.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2217-25g |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 98.0%(LC&T) | 25g |
¥290.0 | 2022-06-10 | |
Enamine | EN300-299886-10g |
3-methoxy-2-methylbenzoic acid |
55289-06-0 | 95% | 10g |
$32.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013052-100g |
3-Methoxy-2-methylbenzoic acid |
55289-06-0 | 97% | 100g |
¥158 | 2024-05-22 |
3-Methoxy-2-methylbenzoic acid サプライヤー
3-Methoxy-2-methylbenzoic acid 関連文献
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1. Directed lithiation of unprotected benzoic acidsBernard Bennetau,Jacques Mortier,Jo?l Moyroud,Jean-Luc Guesnet J. Chem. Soc. Perkin Trans. 1 1995 1265
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2. 541. The synthesis of some new phenolsR. E. Dean,A. Midgley,E. N. White,D. McNeil J. Chem. Soc. 1961 2773
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3. Synthesis of piloquinone, a metabolite of Streptomyces pilosus ettlingerTerry M. Cresp,Robin G. F. Giles,Melvyn V. Sargent,Charles Brown,David O'N. Smith J. Chem. Soc. Perkin Trans. 1 1974 2435
3-Methoxy-2-methylbenzoic acidに関する追加情報
Introduction to 3-Methoxy-2-methylbenzoic acid (CAS No. 55289-06-0)
3-Methoxy-2-methylbenzoic acid, with the chemical formula C9H10O3, is a derivative of benzoic acid characterized by the presence of both a methoxy group and a methyl group on its aromatic ring. This compound, identified by its CAS number 55289-06-0, has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its versatile structural properties and potential biological activities. The unique arrangement of these functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The 3-methoxy-2-methylbenzoic acid scaffold is particularly interesting because it serves as a building block for numerous pharmacologically relevant compounds. Its structural motif is found in several natural products and drug candidates, where the methoxy and methyl groups can modulate electronic properties, solubility, and metabolic stability. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting various diseases, including inflammatory disorders and neurological conditions.
In recent years, researchers have been exploring the pharmacological potential of 3-methoxy-2-methylbenzoic acid and its derivatives. One notable area of interest is its anti-inflammatory properties. Studies have demonstrated that certain analogs of this compound can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the broader trend in drug discovery toward identifying small molecules that can modulate inflammatory pathways without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover, the 3-methoxy-2-methylbenzoic acid structure has been incorporated into compounds with potential neuroprotective effects. Emerging research suggests that derivatives of this molecule may interact with specific neurotransmitter systems, offering promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The methoxy group, in particular, has been shown to enhance binding affinity to certain receptor targets, a critical factor in drug design. This has spurred interest in synthesizing libraries of 3-methoxy-2-methylbenzoic acid derivatives to identify lead compounds for further development.
The synthetic utility of 3-methoxy-2-methylbenzoic acid (CAS No. 55289-06-0) cannot be overstated. Its straightforward synthesis from readily available precursors makes it an attractive candidate for industrial-scale production. Several synthetic routes have been reported, including Friedel-Crafts alkylation followed by methylation and oxidation. These methods highlight the compound's accessibility and flexibility in organic synthesis. Additionally, its stability under various reaction conditions allows for further functionalization, enabling chemists to tailor its properties for specific applications.
In the realm of material science, 3-methoxy-2-methylbenzoic acid has also found applications as a precursor for specialty polymers and coatings. The aromatic ring system contributes to thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and automotive industries. Furthermore, its ability to undergo cross-linking reactions enhances its utility in creating durable and resistant polymers.
The environmental impact of 3-methoxy-2-methylbenzoic acid has also been a subject of investigation. Studies have examined its biodegradability and ecotoxicity to assess its potential environmental footprint. Fortunately, preliminary data suggest that this compound degrades relatively quickly under aerobic conditions, minimizing long-term environmental persistence. This characteristic is particularly important in pharmaceutical applications where residual compound levels must be kept low to avoid ecological disruption.
Future directions in the study of 3-methoxy-2-methylbenzoic acid (CAS No. 55289-06-0) are likely to focus on expanding its pharmacological applications through structure-activity relationship (SAR) studies. By systematically modifying its functional groups, researchers aim to uncover new therapeutic targets and optimize drug-like properties such as bioavailability and metabolic clearance. Computational modeling techniques are also being employed to predict how different derivatives will behave within biological systems, accelerating the discovery process.
The integration of 3-methoxy-2-methylbenzoic acid into modern drug development pipelines underscores its significance as a multifaceted compound with broad utility. Whether as an intermediate in synthetic chemistry or a precursor for biologically active molecules, its versatility makes it indispensable in both academic research and industrial applications. As our understanding of its properties continues to grow, so too will its role in advancing pharmaceutical innovation.
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